molecular formula C54H12F102N3O6P3 B1457944 Hexakis(1H,1H-perfluorononyloxy)phosphazene CAS No. 1365808-72-5

Hexakis(1H,1H-perfluorononyloxy)phosphazene

Cat. No.: B1457944
CAS No.: 1365808-72-5
M. Wt: 2829.4 g/mol
InChI Key: BRLUYTKKKGLFDG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Hexakis(1H,1H-perfluorononyloxy)phosphazene involves the reaction of hexachlorocyclotriphosphazene with perfluorononanol in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphazene ring. The industrial production methods are similar but scaled up to accommodate larger quantities .

Chemical Reactions Analysis

Hexakis(1H,1H-perfluorononyloxy)phosphazene primarily undergoes substitution reactions due to the presence of reactive sites on the phosphazene ring. Common reagents used in these reactions include nucleophiles such as amines and alcohols. The major products formed from these reactions are substituted phosphazenes with varying functional groups .

Scientific Research Applications

Hexakis(1H,1H-perfluorononyloxy)phosphazene has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and dispersant in various chemical processes.

    Biology: Employed in the fabrication of nanomaterials and thin films.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.

    Industry: Utilized in the production of hydrophobic coatings and materials.

Mechanism of Action

The mechanism of action of Hexakis(1H,1H-perfluorononyloxy)phosphazene involves its ability to lower surface tension and enhance wetting properties. This is achieved through the interaction of the perfluorononyloxy side chains with the surface, creating a hydrophobic barrier. The molecular targets and pathways involved include the phosphazene backbone and the perfluorononyloxy side chains .

Comparison with Similar Compounds

Hexakis(1H,1H-perfluorononyloxy)phosphazene is unique due to its specific structure and properties. Similar compounds include:

These compounds share a similar phosphazene backbone but differ in the length and type of perfluorinated side chains, which result in varying properties and applications.

Properties

IUPAC Name

2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H12F102N3O6P3/c55-7(56,13(67,68)19(79,80)25(91,92)31(103,104)37(115,116)43(127,128)49(139,140)141)1-160-166(161-2-8(57,58)14(69,70)20(81,82)26(93,94)32(105,106)38(117,118)44(129,130)50(142,143)144)157-167(162-3-9(59,60)15(71,72)21(83,84)27(95,96)33(107,108)39(119,120)45(131,132)51(145,146)147,163-4-10(61,62)16(73,74)22(85,86)28(97,98)34(109,110)40(121,122)46(133,134)52(148,149)150)159-168(158-166,164-5-11(63,64)17(75,76)23(87,88)29(99,100)35(111,112)41(123,124)47(135,136)53(151,152)153)165-6-12(65,66)18(77,78)24(89,90)30(101,102)36(113,114)42(125,126)48(137,138)54(154,155)156/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLUYTKKKGLFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H12F102N3O6P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101103284
Record name 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2829.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365808-72-5
Record name 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365808-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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